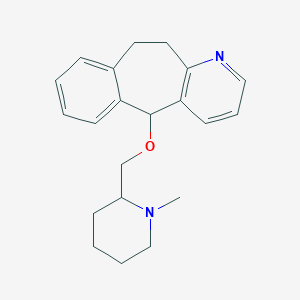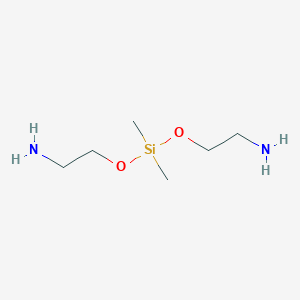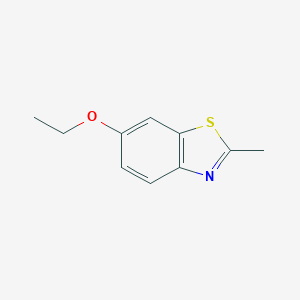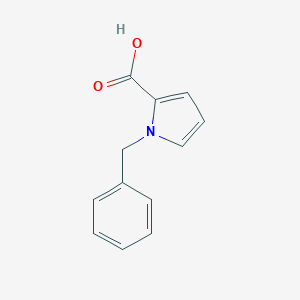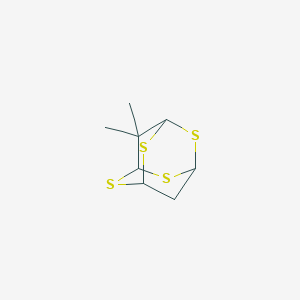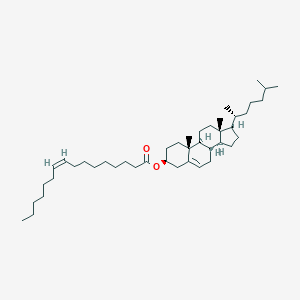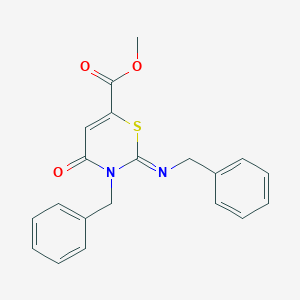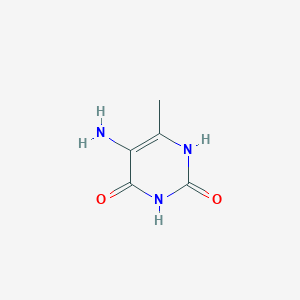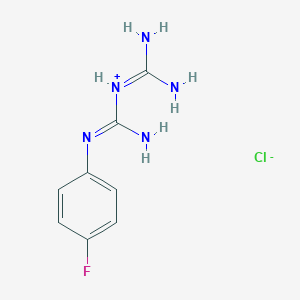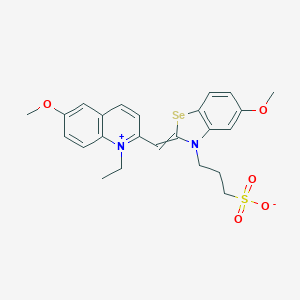
1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium is a quinolinium derivative with a benzothiazole selenazole moiety. It is a fluorescent dye that is used in various scientific research applications, particularly in the field of biochemistry and cell biology.
作用机制
The mechanism of action of 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium involves its ability to bind to biomolecules, such as proteins and nucleic acids. The fluorescent dye emits light when excited by a specific wavelength of light, allowing researchers to visualize the location and distribution of these biomolecules in cells and tissues.
Biochemical and Physiological Effects:
1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent dye that is commonly used in cell and tissue imaging studies.
实验室实验的优点和局限性
One of the main advantages of using 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium is its high sensitivity and specificity for biomolecules. It is also a non-toxic fluorescent dye that can be used in live cell imaging studies. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent dyes.
未来方向
There are several future directions for the use of 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium in scientific research. One potential direction is the development of new derivatives with improved properties, such as increased sensitivity and specificity for biomolecules. Another direction is the application of this compound in new areas of research, such as drug discovery and development. Additionally, the use of this compound in combination with other imaging techniques, such as electron microscopy, could provide new insights into the structure and function of cells and tissues.
合成方法
The synthesis of 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium involves the reaction of 6-methoxy-1-ethylquinolinium iodide with 5-methoxy-3-(3-sulphonatopropyl)benzoselenazole in the presence of a base. The reaction yields the desired fluorescent dye, which can be purified by column chromatography.
科学研究应用
1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium is widely used in scientific research, particularly in the field of biochemistry and cell biology. It is used as a fluorescent probe to detect the presence of proteins and other biomolecules in cells and tissues. It is also used to study the dynamics of intracellular processes, such as protein trafficking and signaling pathways.
属性
CAS 编号 |
17852-69-6 |
|---|---|
产品名称 |
1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium |
分子式 |
C24H26N2O5SSe |
分子量 |
533.5 g/mol |
IUPAC 名称 |
3-[2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-5-methoxy-1,3-benzoselenazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H26N2O5SSe/c1-4-25-18(7-6-17-14-19(30-2)8-10-21(17)25)15-24-26(12-5-13-32(27,28)29)22-16-20(31-3)9-11-23(22)33-24/h6-11,14-16H,4-5,12-13H2,1-3H3 |
InChI 键 |
TULGBBGFVMDUFF-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CCCS(=O)(=O)[O-] |
规范 SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CCCS(=O)(=O)[O-] |
其他 CAS 编号 |
17852-69-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







